molecular formula C23H20FN3O2S B2681481 N-(3,5-dimethoxyphenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine CAS No. 688356-24-3

N-(3,5-dimethoxyphenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine

Cat. No.: B2681481
CAS No.: 688356-24-3
M. Wt: 421.49
InChI Key: JRONILLZYAJBMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Quinazoline Pharmacophores

Quinazoline derivatives have evolved from early synthetic curiosities to cornerstone pharmacophores in modern medicine. The first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, was synthesized in 1869 by Griess, but medicinal interest began in the 1950s after the isolation of quinazolinone alkaloids from Dichroa febrifuga, a traditional Chinese antimalarial herb. By the 1960s, over 100 quinazoline-based drugs entered clinical use, with methaqualone (1951) marking the first marketed quinazoline derivative as a sedative-hypnotic.

Year Milestone
1869 Synthesis of first quinazoline derivative by Griess
1951 Methaqualone introduced as a sedative
2000s FDA approval of EGFR inhibitors (e.g., gefitinib) for lung cancer

The structural plasticity of the quinazoline core allows hybridization with diverse pharmacophores, enabling multitarget engagement. For example, the 4(3H)-quinazolinone moiety’s ability to inhibit dihydrofolate reductase (DHFR) was leveraged in antifolate therapies. Substituents at the 2nd and 3rd positions critically influence bioactivity; electron-withdrawing groups at these sites enhance enzymatic inhibition, as seen in DHFR inhibitors with IC50 values as low as 0.011 μM.

Significance of N-(3,5-Dimethoxyphenyl)-2-{[(2-Fluorophenyl)methyl]sulfanyl}quinazolin-4-amine in Contemporary Research

This compound exemplifies modern quinazoline engineering, combining three strategic modifications:

  • 3,5-Dimethoxyphenyl group : Enhances membrane permeability via lipophilic interactions.
  • 2-Fluorobenzylsulfanyl moiety : The sulfur atom facilitates hydrogen bonding with kinase ATP-binding pockets, while fluorine’s electronegativity improves binding specificity.
  • Quinazolin-4-amine core : Serves as a scaffold for π-π stacking interactions with tyrosine kinases like EGFR.

Recent QSAR studies on quinazoline derivatives demonstrate that substitutions at the N-3 and C-6 positions correlate strongly with EGFR inhibition (R2 = 0.745). Molecular docking of analogous compounds reveals hydrophobic contacts with EGFR residues Leu694 and Lys721, critical for stabilizing inhibitor-protein complexes.

Structural Feature Role in Bioactivity
3,5-Dimethoxyphenyl Lipophilicity and CNS penetration
2-Fluorobenzylsulfanyl Polar interactions with kinase domains
Quinazolin-4-amine Base scaffold for target engagement

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O2S/c1-28-17-11-16(12-18(13-17)29-2)25-22-19-8-4-6-10-21(19)26-23(27-22)30-14-15-7-3-5-9-20(15)24/h3-13H,14H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRONILLZYAJBMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC2=NC(=NC3=CC=CC=C32)SCC4=CC=CC=C4F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,5-dimethoxyphenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine” typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the 3,5-Dimethoxyphenyl Group: This step involves the substitution of the quinazoline core with the 3,5-dimethoxyphenyl group using suitable reagents and catalysts.

    Attachment of the 2-Fluorophenylmethylsulfanyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the quinazoline core or the aromatic rings, potentially leading to the formation of dihydroquinazoline derivatives.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, especially at the fluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of quinazoline derivatives, including N-(3,5-dimethoxyphenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine.

  • Mechanism of Action : Quinazolines are known to inhibit various kinases involved in cancer progression, particularly targeting the epidermal growth factor receptor (EGFR) pathway, which is crucial for tumor growth and metastasis .
  • Case Studies :
    • A study demonstrated that derivatives of quinazoline exhibited significant antiproliferative activity against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells. The compound showed IC50 values in the low micromolar range, indicating potent activity .
    • Another research focused on the design and synthesis of novel quinazolines bearing thiadiazole moieties, which enhanced the anticancer efficacy compared to traditional therapies .

Antiviral Applications

The compound has also been investigated for its antiviral properties, particularly against RNA viruses.

  • Antiviral Mechanism : Quinazoline derivatives have been shown to inhibit viral replication by interfering with viral RNA synthesis and protein translation processes .
  • Research Findings :
    • A recent publication reported that certain quinazoline derivatives demonstrated antiviral activity against influenza and other RNA viruses at concentrations that significantly reduced viral load in vitro .
    • Specifically, compounds with similar structural features to this compound were effective against the respiratory syncytial virus (RSV), showcasing a reduction in viral replication by over 70% at optimal concentrations .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

  • Key Modifications : Variations in substituents on the quinazoline core significantly affect biological activity. For instance, modifications at the 4-position of the quinazoline ring have been linked to enhanced kinase inhibition and improved selectivity against cancer cells .
  • Data Table of SAR Findings :
Compound VariantSubstituentBiological ActivityIC50 (µM)
OriginalNoneModerate15
Variant AFluoroHigh5
Variant BMethylLow30
Variant CMethoxyModerate10

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinazoline derivatives are known to interact with various enzymes and receptors, modulating their activity. The presence of the 3,5-dimethoxyphenyl and 2-fluorophenylmethylsulfanyl groups may enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of N-(3,5-dimethoxyphenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine, highlighting substituent variations and their implications:

Compound Name Substituents (Quinazoline Positions) Molecular Weight (g/mol) Key Features/Biological Activity Reference
N-(3,5-dimethoxyphenyl)-2-phenylquinazolin-4-amine 2-phenyl, 4-(3,5-dimethoxyphenyl) 387.43 Anticancer activity (in vitro cytotoxicity)
N-(3,5-dimethoxyphenyl)-6-iodoquinazolin-4-amine (5k) 6-iodo, 4-(3,5-dimethoxyphenyl) 448.28 PI3Kα inhibition (anticancer candidate)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine (K297-0482) 2-(4-fluorobenzylsulfanyl), 4-(3,4-dimethoxyphenethyl) 449.55 Enhanced lipophilicity (logP = 5.2258)
6-(6-Aminopyridin-3-yl)-N-(3,5-dimethoxyphenyl)quinazolin-4-amine (7k) 6-(6-aminopyridin-3-yl), 4-(3,5-dimethoxyphenyl) 396.1 ([M + Na]⁺) High yield (81.3%), potential kinase targeting

Key Differences and Structure-Activity Relationships (SAR)

Position of Fluorine: The target compound features a 2-fluorophenylmethylsulfanyl group, whereas K297-0482 () has a 4-fluorophenylmethylsulfanyl substituent.

Sulfanyl vs. Phenyl Substituents :

  • Replacing the sulfanyl group in the target compound with a phenyl ring (as in N-(3,5-dimethoxyphenyl)-2-phenylquinazolin-4-amine ) removes the sulfur atom, decreasing polar surface area (PSA) from ~42.95 Ų (target) to ~38.7 Ų. This change could enhance membrane permeability but reduce solubility.

Halogen Substitution (Iodo vs. Iodine’s bulkiness may sterically hinder target binding but improve retention in tumor tissues.

Amino Group Modifications: Compound 7k () introduces a 6-aminopyridinyl group, which adds hydrogen-bonding capability. This modification could enhance kinase inhibition potency compared to the target compound’s simpler quinazoline scaffold.

Biological Activity

N-(3,5-dimethoxyphenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine, also known by its CAS number 1260947-21-4, is a compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antitumor, and potential antiviral effects, supported by recent research findings.

PropertyValue
Molecular FormulaC22H18FN3O4S2
Molecular Weight471.5 g/mol
StructureChemical Structure

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound. Notably, it has shown significant activity against various pathogens:

  • DNA Gyrase Inhibition : The compound exhibited an IC50 of 31.64 μM against DNA gyrase, indicating potential as an antibacterial agent.
  • Dihydrofolate Reductase (DHFR) Inhibition : It also demonstrated DHFR inhibitory activity with an IC50 of 2.67 μM, which is critical for bacterial growth and survival .

In vitro tests have shown that derivatives of this compound possess minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal effects .

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Research indicates that certain derivatives of quinazoline-based compounds exhibit selective inhibition against various cancer cell lines:

  • Cell Line Testing : In studies involving HCT116 and OVCAR-8 cell lines, compounds similar to this compound showed IC50 values of 7.76 µM and 9.76 µM respectively, demonstrating promising antiproliferative effects .

Antiviral Potential

Emerging research highlights the antiviral potential of quinazoline derivatives. For instance, compounds within this class have been evaluated for their ability to inhibit viral replication:

  • Mechanism of Action : Some studies suggest that quinazoline derivatives can disrupt viral RNA polymerase activity, which is essential for the replication of viruses such as Hepatitis C Virus (HCV) .

Summary of Biological Activities

Activity TypeIC50 ValuesNotes
DNA Gyrase Inhibition31.64 μMPotential antibacterial mechanism
DHFR Inhibition2.67 μMCritical for bacterial growth
Antitumor ActivityHCT116: 7.76 µM; OVCAR-8: 9.76 µMEffective against cancer cell lines
Antiviral ActivityVaries by derivativeDisruption of viral replication mechanisms

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study published in ACS Omega demonstrated that derivatives of the compound significantly inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections .
  • Antitumor Research : Another study focused on pyrazole-based kinase inhibitors indicated that modifications to the quinazoline structure could enhance selectivity and potency against specific cancer types, providing a pathway for future drug development .
  • Antiviral Mechanisms : Research into N-Heterocycles has shown that certain derivatives can inhibit NS5B RNA polymerase by over 95%, highlighting their potential as antiviral agents .

Q & A

Q. What are the established synthetic routes for N-(3,5-dimethoxyphenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine?

The synthesis typically involves stepwise nucleophilic substitutions and coupling reactions. A quinazolin-4-amine core is first synthesized via cyclization of anthranilic acid derivatives, followed by introduction of the 3,5-dimethoxyphenyl group at the 4-position. The 2-sulfanyl moiety is introduced using a thiolation agent (e.g., Lawesson’s reagent) or via displacement of a halogen atom with [(2-fluorophenyl)methyl]thiol under basic conditions. Reaction optimization often employs polar aprotic solvents (e.g., DMF) and elevated temperatures (70–100°C) to enhance yields .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and purity.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC with UV/Vis detection to assess purity (>95% by area normalization). Advanced characterization may involve X-ray crystallography to resolve stereochemical ambiguities, as demonstrated for structurally similar quinazoline derivatives .

Q. What are the primary research applications of this compound in drug discovery?

Quinazoline derivatives are explored as kinase inhibitors (e.g., EGFR, VEGFR) due to their ability to competitively bind ATP pockets. The 3,5-dimethoxyphenyl and fluorophenyl groups enhance hydrophobic interactions with target proteins, while the sulfanyl linker improves solubility. Preclinical studies focus on cancer therapeutics, leveraging structural analogs like gefitinib derivatives .

Q. What safety protocols are essential when handling this compound?

Standard protocols for fluorinated and sulfur-containing compounds apply:

  • Use PPE (gloves, goggles, lab coats) to prevent dermal exposure.
  • Conduct reactions in a fume hood due to potential release of volatile sulfur byproducts.
  • Store under inert atmosphere (N₂ or Ar) to prevent oxidation of the sulfanyl group .

Q. How are solubility and stability profiles determined under various conditions?

Solubility is tested in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV spectrophotometry. Stability studies involve accelerated degradation tests (40°C/75% RH for 4 weeks) followed by HPLC analysis. For example, methoxy groups enhance stability in acidic conditions compared to hydroxyl analogs .

Advanced Research Questions

Q. How can computational modeling aid in optimizing the synthesis of this compound?

Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. AI-driven platforms like COMSOL Multiphysics simulate reaction kinetics, identifying optimal conditions (e.g., solvent, temperature) for yield improvement. Hybrid approaches combining computation and high-throughput experimentation are validated by ICReDD’s reaction design framework .

Q. What strategies resolve contradictory biological activity data across studies?

Contradictions often arise from differences in assay conditions (e.g., cell lines, ATP concentrations). Solutions include:

  • Orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays).
  • Batch consistency checks via LC-MS to rule out impurity effects.
  • Meta-analysis of published IC₅₀ values, adjusting for experimental variables using multivariate regression .

Q. How to design analogs to explore the pharmacophore contributions of substituents?

Systematic SAR studies involve:

  • Isosteric replacements : Swapping the 2-fluorophenyl group with chlorophenyl or trifluoromethyl variants.
  • Positional scanning : Varying methoxy group positions on the phenyl ring.
  • 3D-QSAR modeling : Generating contour maps to visualize steric/electronic requirements for activity, as demonstrated for morpholinyl-quinazoline derivatives .

Q. How to apply Design of Experiments (DOE) in reaction optimization?

DOE minimizes experimental runs while maximizing data quality. For example:

  • Factorial designs test variables (temperature, catalyst loading, solvent ratio).
  • Response surface methodology (RSM) identifies non-linear interactions, optimizing yield and purity. A case study on thiazole amine synthesis achieved 20% yield improvement using a central composite design .

Q. What advanced separation technologies improve purification of this compound?

Industrial-scale purification employs:

  • Continuous flow chromatography with silica or reverse-phase columns.
  • Membrane-based separation (e.g., nanofiltration) to remove low-MW impurities.
  • Crystallization optimization using solvent-antisolvent systems, guided by Hansen solubility parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.